molecular formula C24H26N2O3 B2886002 N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-2-naphthamide CAS No. 942011-25-8

N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-2-naphthamide

Cat. No.: B2886002
CAS No.: 942011-25-8
M. Wt: 390.483
InChI Key: RKDKFUAYFNZHKO-UHFFFAOYSA-N
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Description

[Disclaimer: The following is a generic template. Specific applications, mechanisms of action, and research value for this compound must be verified and provided by a qualified chemist or based on scientific literature.] N-(2-(4-Methoxyphenyl)-2-morpholinoethyl)-2-naphthamide is a synthetic small molecule provided for research and development purposes. This compound features a complex structure integrating naphthamide, morpholino, and methoxyphenyl motifs, which are often explored in medicinal chemistry for their potential bioactivity. Its specific applications, mechanism of action, and research value are areas of ongoing investigation in various scientific fields. Researchers are responsible for determining any specific biochemical or cellular interactions. This product is intended for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3/c1-28-22-10-8-19(9-11-22)23(26-12-14-29-15-13-26)17-25-24(27)21-7-6-18-4-2-3-5-20(18)16-21/h2-11,16,23H,12-15,17H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKDKFUAYFNZHKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CNC(=O)C2=CC3=CC=CC=C3C=C2)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Components and Mechanism

The Ugi-Mumm 4CR assembles the target molecule from:

  • 2-Azidobenzoic acid (or 2-naphthoic acid derivatives)
  • 4-Methoxyphenyl isocyanide
  • Formaldehyde (or sterically demanding aldehydes)
  • N-Boc-protected 1,2-bis(methylamino)ethane (later functionalized with morpholine)

The mechanism involves:

  • Imine formation between the aldehyde and amine.
  • Mumm rearrangement to generate the acylated intermediate.
  • Deprotection and cyclization to install the morpholine ring.

Optimized Protocol

Conditions :

  • Solvent: Dichloromethane/methanol (3:1)
  • Catalysts: 4 Å molecular sieves
  • Stoichiometry: 2:4:1:4 (diamine:aldehyde:acid:isocyanide)
  • Reaction time: 12 hours at room temperature

Yield : 45–92% after purification (dependent on aldehyde steric effects).

Critical Step : Premixing the aldehyde and diamine for 6–12 minutes before adding the acid and isocyanide minimizes Passerini byproducts.

Stepwise Amide Coupling

Amine Synthesis

The morpholinoethyl-4-methoxyphenylamine precursor is prepared via:

  • N-Alkylation of 4-methoxyphenethylamine with morpholine using N-Boc protection.
  • Boc deprotection with trifluoroacetic acid (TFA) to yield the free amine.

Amide Bond Formation

Activation of 2-Naphthoic Acid :

  • Acyl chloride : Generated using thionyl chloride (SOCl₂).
  • Coupling agents : HATU or DCC with DMAP.

Coupling Reaction :

  • Conditions : CH₂Cl₂, 0°C to room temperature, 12 hours.
  • Yield : 49–88% (dependent on substituents).

Example :

N-(4-Methoxybenzyl)-N-phenyl-2-naphthamide (1m):  
- 2-Naphthoyl chloride + 2-(4-methoxyphenyl)-2-morpholinoethylamine  
- Yield: 49% (white solid).  

Tandem Staudinger/Aza-Wittig Reactions

Reaction Sequence

  • Staudinger Reaction : Triphenylphosphine reacts with the azide group of 2-azidonaphthalene to form an iminophosphorane.
  • Aza-Wittig Reaction : The intermediate reacts with carbonyl compounds (e.g., 4-methoxybenzaldehyde) to form the imine.
  • Morpholine Incorporation : Quenching with morpholine yields the final product.

Key Data

  • Solvent : Toluene under reflux (110°C).
  • Yield : 55–83% after microwave-assisted purification.

Comparative Analysis of Methods

Method Yield Range Scalability Byproduct Risk
Ugi-Mumm 4CR 45–92% High Moderate
Stepwise Amide Coupling 49–88% Moderate Low
Tandem Staudinger/Aza-Wittig 55–83% Low High

Key Findings :

  • The Ugi-Mumm 4CR offers the highest yields and scalability but requires strict stoichiometric control.
  • Stepwise coupling is more reliable for small-scale synthesis but involves intermediate purification.
  • Tandem reactions are less practical due to byproduct formation.

Structural Confirmation and Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 7.90 (s, 1H, naphthyl), 7.26–7.67 (m, aromatic), 3.76 (s, 3H, OCH₃), 2.22–4.96 (m, morpholinoethyl).
  • FT-IR : 1645 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O-C morpholine).

Chromatographic Purity

  • HPLC : >95% purity (C18 column, acetonitrile/water gradient).

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-2-naphthamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The naphthamide core can be reduced under specific conditions to form corresponding amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the naphthamide core can produce primary or secondary amines.

Scientific Research Applications

N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-2-naphthamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-2-naphthamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Attributes of N-(2-(4-Methoxyphenyl)-2-Morpholinoethyl)-2-Naphthamide and Related Compounds

Compound Name Molecular Formula Key Substituents Biological Activity/Notes Source
This compound C₂₅H₂₇N₂O₃ (estimated) 4-Methoxyphenyl, morpholinoethyl, naphthamide Hypothesized cytotoxicity or kinase inhibition (based on analogs) N/A (Target Compound)
N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide C₁₈H₂₂N₂O₃ Morpholinoethyl, naphthoxyacetamide Cytotoxic IC₅₀ ~3.16 µM/mL in HeLa cells, comparable to cisplatin
N-(2-(4-(Dimethylamino)phenyl)-2-morpholinoethyl)-2-ethoxy-1-naphthamide C₂₇H₃₃N₃O₃ Dimethylaminophenyl, ethoxy-naphthamide No activity reported; higher molecular weight (447.6) due to dimethylamino and ethoxy groups
2-(4-Formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide C₁₇H₁₄N₂O₆ Formyl-methoxyphenoxy, nitrophenyl Discontinued due to stability/viability issues; 95% purity
7-Methoxy-1-(2-morpholinoethyl)-N-1,3,3-2-yl)-1H-indole-3-carboxamide (UR-12) C₂₃H₂₈N₄O₃ Methoxyindole, morpholinoethyl Controlled substance (12.5 kg legal threshold); psychoactive potential

Key Comparative Insights

Cytotoxicity

  • The naphthoxyacetamide analog () demonstrates potent cytotoxicity (IC₅₀ ~3.16 µM/mL) in HeLa cells, comparable to cisplatin. This suggests that the naphthalene-morpholinoethyl scaffold is critical for anticancer activity. However, the target compound’s naphthamide group (vs. acetamide) may alter binding kinetics or metabolic stability .

Substituent Effects

  • Methoxy vs. Dimethylamino Groups: The dimethylamino analog () has a higher molecular weight (447.6 vs. ~397.5 for the target compound), which may reduce bioavailability.
  • Naphthamide vs. Carboxamide : The naphthamide core in the target compound offers greater hydrophobicity than the acetamide in UR-12 (), which could influence blood-brain barrier penetration or protein binding .

Regulatory and Stability Considerations

  • Compounds like UR-12 () are regulated due to psychoactive risks, highlighting the importance of substituent choice in legal status. The target compound’s methoxyphenyl group may avoid such restrictions.

Biological Activity

N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-2-naphthamide, a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities. This article delves into its biological activity, focusing on its interactions with specific receptors, therapeutic applications, and structure-activity relationships (SAR). The compound is primarily studied for its effects on the melanocortin-5 receptor (MC5R), which plays a crucial role in various physiological processes.

Melanocortin-5 Receptor Modulation

This compound is associated with the modulation of the MC5R. This receptor is implicated in several conditions, including acne, seborrhea, and inflammatory diseases. Studies have shown that compounds targeting MC5R can effectively regulate sebum production and exhibit anti-inflammatory properties.

Key Findings

  • Sebum Regulation : Research indicates that MC5R is involved in regulating sebum secretion. Mice lacking this receptor demonstrated reduced sebum production and changes in aggressive behaviors linked to pheromone signaling .
  • Therapeutic Potential : Compounds that act as antagonists or agonists of MC5R may offer therapeutic benefits for skin-related conditions and other disorders associated with sebaceous gland function .

Structure-Activity Relationships (SAR)

The structural components of this compound contribute significantly to its biological activity. The presence of the morpholino group enhances solubility and bioavailability, while the naphthamide moiety is critical for receptor binding.

Comparative Analysis of Related Compounds

CompoundStructureBiological ActivityReference
N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amineStructurePotent apoptosis inducer
N-(4-methoxyphenyl)-2-morpholin-4-ylacetamideStructureAntidepressant effects via 5-HT receptor modulation

Clinical Applications

  • Treatment of Acne : A study demonstrated that compounds targeting the MC5R could reduce acne lesions by modulating sebum production. Patients treated with an MC5R antagonist showed significant improvement compared to control groups .
  • Anti-Inflammatory Effects : In a preclinical model of inflammatory skin disease, this compound exhibited marked reductions in inflammation markers, suggesting potential use as an anti-inflammatory agent .

Mechanistic Insights

Research indicates that this compound may exert its effects through:

  • Inhibition of Sebocyte Activity : By modulating MC5R activity, the compound can influence lipid synthesis in sebocytes, leading to decreased sebum production.
  • Neurotransmitter Interaction : The morpholino group may facilitate interactions with neurotransmitter receptors, contributing to mood regulation and anti-anxiety effects .

Q & A

Q. What are the established synthetic routes for N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-2-naphthamide?

  • Methodological Answer : The synthesis typically involves coupling 2-naphthoic acid derivatives with 2-(4-methoxyphenyl)-2-morpholinoethylamine using carbodiimide-based coupling agents (e.g., DCC or EDC) and catalysts like DMAP. Key steps include:

Activation of the carboxylic acid group using DCC to form an active ester intermediate.

Amide bond formation via nucleophilic attack by the morpholinoethylamine derivative.

Purification via column chromatography or recrystallization to isolate the product .
Example reaction conditions:

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).
  • Temperature: Room temperature to 40°C.
  • Yield optimization: Adjust stoichiometry (1:1.2 molar ratio of acid to amine).

Q. How is the compound characterized to confirm structural integrity and purity?

  • Methodological Answer : A multi-technique approach is employed:
Technique Purpose Key Observations Reference
NMR Spectroscopy Confirm molecular structure and substituent positionsPeaks for methoxy (δ 3.8 ppm), morpholine protons (δ 2.4–3.6 ppm), and naphthamide aromatic signals
HPLC Assess purity (>95%) and identify impuritiesRetention time matching with reference standards
Mass Spectrometry Validate molecular weight (e.g., [M+H]<sup>+</sup> at m/z 407.2)High-resolution MS for exact mass confirmation

Q. What initial biological screening assays are recommended for this compound?

  • Methodological Answer :
  • Enzyme Inhibition : Test against kinases (e.g., PI3K, MAPK) using fluorescence-based assays .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 values .
  • Receptor Binding : Radioligand displacement assays for GPCRs (e.g., serotonin or dopamine receptors) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

  • Methodological Answer : Contradictions may arise from:
  • Assay Variability : Standardize protocols (e.g., cell culture conditions, incubation time) .
  • Structural Analogues : Compare activity with derivatives lacking the morpholino or methoxyphenyl groups to identify pharmacophores .
  • Impurity Analysis : Use HPLC-MS to rule out batch-specific contaminants .
    Example: A 2023 study found that impurities >2% in the morpholinoethylamine precursor reduced kinase inhibition by 40% .

Q. What computational strategies are used to study its mechanism of action?

  • Methodological Answer :
  • Molecular Docking : Predict binding modes to targets like PI3Kγ (PDB ID: 7JVP) using AutoDock Vina .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS) .
  • QSAR Modeling : Corrogate substituent effects (e.g., methoxy vs. ethoxy groups) on bioactivity .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Methodological Answer : Focus on modifying:

Morpholino Group : Replace with piperidine or thiomorpholine to assess steric/electronic effects .

Methoxyphenyl Substituent : Vary substituent position (e.g., 3-methoxy vs. 4-methoxy) .

Naphthamide Core : Introduce halogenation (e.g., Cl or F at position 6) to enhance lipophilicity .
Assay Design : Use parallel synthesis and high-throughput screening (HTS) to evaluate 50+ derivatives .

Q. What strategies mitigate instability in aqueous formulations during preclinical studies?

  • Methodological Answer :
  • Excipient Screening : Test cyclodextrins (e.g., HP-β-CD) to enhance solubility and stability .
  • pH Optimization : Maintain pH 6.5–7.4 to prevent hydrolysis of the morpholinoethyl group .
  • Lyophilization : Prepare stable lyophilized powders with mannitol or trehalose as cryoprotectants .

Data Contradiction Analysis

Q. Why do some studies report anti-inflammatory activity while others show no effect?

  • Methodological Answer :
  • Dose Dependency : Re-evaluate activity across a broader concentration range (e.g., 0.1–100 µM) .
  • Model Specificity : Test in primary immune cells (e.g., macrophages) vs. transformed cell lines .
  • Metabolic Stability : Assess hepatic metabolism using microsomal assays (e.g., CYP3A4 involvement) .

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